molecular formula C11H13NO2 B1386386 Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine CAS No. 1049164-17-1

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine

Cat. No.: B1386386
CAS No.: 1049164-17-1
M. Wt: 191.23 g/mol
InChI Key: NVWUFQAZFPFLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a 1,3-benzodioxole moiety, a feature present in compounds known to modulate ATP-binding cassette (ABC) transporters . Such modulators are investigated for their potential in managing diseases related to transporter dysfunction, including cystic fibrosis . The compound's molecular framework, which combines the benzodioxole system with a cyclopropylamine group, is a valuable scaffold for synthesizing derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions. For detailed specifications, including purity, appearance, and recommended storage conditions, please refer to the Certificate of Analysis.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8(6-12-9-4-5-9)11-10(3-1)13-7-14-11/h1-3,9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWUFQAZFPFLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C3C(=CC=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine typically involves the reaction of benzo[1,3]dioxole derivatives with cyclopropylamine. One common method is the condensation reaction between benzo[1,3]dioxole-4-carbaldehyde and cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of benzo[1,3]dioxole compounds, including benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine, exhibit potential as antidepressants. The compound's structural similarity to known selective serotonin reuptake inhibitors (SSRIs) suggests it may influence serotonin pathways effectively. For instance, a study highlighted the efficacy of related compounds in treating depression and anxiety disorders by modulating serotonin levels in the brain .

Antiandrogen Activity

The compound has been evaluated for its antiandrogenic properties, particularly in prostate cancer treatment. A library of related compounds was synthesized and tested against human prostate cancer cell lines (LNCaP), revealing moderate inhibitory activity. The structure-activity relationship (SAR) studies showed that specific substitutions on the nitrogen atom significantly enhanced biological activity .

Patent Applications

Several patents have been filed detailing the synthesis and potential therapeutic applications of benzo[1,3]dioxole derivatives. These include formulations for treating various psychiatric disorders such as generalized anxiety disorder and obsessive-compulsive disorder .

Mechanism of Action

The mechanism by which Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include:

1-Benzylcyclopropylamine : A cyclopropylamine with a benzyl substituent.

Methyl 4-(1-aminocyclopropyl)benzoate: A cyclopropylamine linked to a methoxycarbonylphenyl group.

Schiff bases with benzodioxole moieties: E.g., (E)-2-((4-(4-aminophenyl)phenyl)methylene)-6-ethoxyphenol (synthesized in ).

Table 1: Comparative Analysis of Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine and Analogs

Compound Name Molecular Weight (g/mol) Structural Features Biological Activity Synthesis Method
This compound ~207.23 (estimated) Benzodioxole-methyl-cyclopropylamine Hypothesized MAO inhibition* Likely microwave-assisted†
1-Benzylcyclopropylamine 147.22 Benzyl-cyclopropylamine MAO-B inactivation (mechanism-based) Conventional organic synthesis
Methyl 4-(1-aminocyclopropyl)benzoate ~191.22 (estimated) Methoxycarbonylphenyl-cyclopropylamine No reported activity Esterification/condensation
(E)-2-((4-(4-aminophenyl)phenyl)methylene)-6-ethoxyphenol Schiff base with ethoxyphenol and benzodioxole Antimicrobial, antitumor Microwave-assisted synthesis

*Inferred from structural similarity to 1-benzylcyclopropylamine, a known MAO inhibitor . †Microwave methods are documented for related Schiff bases and cyclopropylamines .

Key Differences and Implications
  • Substituent Effects : The benzodioxole group in the target compound enhances electron density and lipophilicity compared to the benzyl group in 1-benzylcyclopropylamine. This may improve blood-brain barrier penetration or alter receptor binding specificity.
  • Enzyme Selectivity: 1-Benzylcyclopropylamine inactivates monoamine oxidase B (MAO-B) preferentially over MAO-A, with a stoichiometry of 2.3 moles consumed per enzyme inactivation event . The benzodioxole analog could exhibit modified selectivity due to steric or electronic differences.
  • Synthetic Accessibility : Microwave-assisted synthesis (used for Schiff bases in ) may offer faster reaction times and higher purity for the target compound compared to traditional methods .

Biological Activity

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of cancer treatment and cystic fibrosis.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is known to enhance interactions with various biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[1,3]dioxole exhibit promising anticancer properties. For instance, a series of compounds containing this moiety were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one study reported IC50 values for certain derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines ranging from 1.54 µM to 4.52 µM, significantly lower than the standard drug doxorubicin .

Mechanisms of Action:

  • EGFR Inhibition: Some benzo[1,3]dioxole derivatives inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Apoptosis Induction: Studies indicate that these compounds can trigger apoptosis through pathways involving pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. The upregulation of caspases (e.g., caspase-3 and caspase-7) further supports this apoptotic mechanism .

Cystic Fibrosis Treatment

This compound has also been investigated as a modulator of ATP-binding cassette (ABC) transporters, specifically CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). Compounds derived from this scaffold have shown potential in correcting misfolded CFTR proteins associated with cystic fibrosis, particularly the ΔF508 mutation. This modulation may enhance chloride ion transport across epithelial cells, thereby alleviating some symptoms of the disease .

Study 1: Anticancer Activity Evaluation

A comprehensive study synthesized several benzo[d][1,3]dioxole-based thiourea derivatives. The research assessed their cytotoxicity against multiple cancer cell lines using standard assays. The findings indicated that these derivatives possess significant antiproliferative activity with minimal toxicity towards normal cells:

CompoundCell LineIC50 (µM)Mechanism
5HepG22.38EGFR inhibition
7HCT1161.54Apoptosis via Bax/Bcl-2 pathway
9MCF74.52Cell cycle arrest

Study 2: Cystic Fibrosis Modulation

In another investigation focusing on cystic fibrosis, benzo[1,3]dioxole derivatives were tested for their ability to restore function to ΔF508-CFTR. These compounds showed promising results in cellular models:

CompoundEffect on CFTR Function% Restoration
AIncreased chloride secretion60%
BImproved protein trafficking75%
CEnhanced channel gating50%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzo[1,3]dioxol-5-carbaldehyde is reacted with cyclopropylamine via reductive amination using NaBH₃CN or catalytic hydrogenation . Purity is ensured through column chromatography (silica gel, 60–120 mesh) and recrystallization in ethanol . Yield optimization focuses on solvent selection (e.g., ethanol for reflux reactions) and stoichiometric ratios (e.g., 1:3 molar ratio of aldehyde to amine).

Q. How are these compounds screened for initial biological activity, and what assays are prioritized?

  • Methodological Answer : Initial screening employs in vitro assays:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values determined via broth microdilution .
  • Enzyme Inhibition : α-Glucosidase or MAGL (monoacylglycerol lipase) inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) .
    Data is normalized against positive controls (e.g., acarbose for α-glucosidase) to validate results .

Q. What spectroscopic techniques are critical for characterizing these compounds?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane ring integration and benzo[1,3]dioxol methylene protons (δ ~5.9–6.1 ppm) .
  • IR : Absorption bands for C-O-C (~1250 cm⁻¹) and NH/OH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory activity of these derivatives against neurological targets (e.g., MAGL)?

  • Methodological Answer :

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[1,3]dioxol ring to enhance electrophilic interactions with MAGL’s catalytic serine .
  • Docking Studies : Use homology models (e.g., SWISS-MODEL) to predict binding modes. For example, cyclopropylamine derivatives show improved fit in MAGL’s hydrophobic pocket compared to linear alkyl chains .
  • In Vivo Validation : Test optimized compounds in rodent models of neurodegeneration, monitoring 2-AG (endocannabinoid) levels via LC-MS .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for antimicrobial derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare MIC values across studies (e.g., pyrazoline-ethylketones vs. pyrazoline-methylketones). For instance, 6c (hydroxypiperidine derivative) shows MIC = 90 nM against Sarcina, while methylketones are less potent .
  • Proteomics : Identify off-target effects using bacterial proteome profiling (e.g., 2D gel electrophoresis) to explain discrepancies .
  • Crystallography : Solve co-crystal structures with bacterial FabG (β-ketoacyl-ACP reductase) to clarify binding modes .

Q. How do metabolic pathways influence the pharmacokinetics of these compounds?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Cyclopropylamine moieties resist oxidative deamination better than primary amines, extending half-life .
  • CYP450 Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorometric kits (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do some studies report high anticonvulsant activity while others emphasize antibacterial effects?

  • Methodological Answer :

  • Target Selectivity : Derivatives with morpholine/piperidine substituents (e.g., 6a, 6g) target bacterial membranes (via lipid II inhibition) but lack CNS penetration due to high logP (>3) .
  • Assay Conditions : Anticonvulsant studies (e.g., maximal electroshock tests in mice) use higher doses (100 mg/kg) than antimicrobial assays (µM range), skewing efficacy interpretations .

Experimental Design Considerations

Q. What controls are essential when evaluating cytotoxicity in human cell lines?

  • Methodological Answer :

  • Negative Controls : Use untreated cells and vehicle (e.g., DMSO <0.1%) to exclude solvent effects .
  • Positive Controls : Include doxorubicin (for cancer cells) or Triton X-100 (for membrane integrity assays) .
  • Dose-Response Curves : Generate IC₅₀ values via non-linear regression (e.g., GraphPad Prism) to compare toxicity across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine
Reactant of Route 2
Reactant of Route 2
Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.